tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC13530345
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3S |
|---|---|
| Molecular Weight | 268.33 g/mol |
| IUPAC Name | tert-butyl 2-formyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)8-4-7-9(5-13-8)18-10(6-15)14-7/h6,8,13H,4-5H2,1-3H3 |
| Standard InChI Key | JRSYDHPERZWQBE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1CC2=C(CN1)SC(=N2)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)C1CC2=C(CN1)SC(=N2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate combines a bicyclic thiazolo[5,4-c]pyridine system with two key substituents: a formyl group at position 2 and a Boc-protected amine at position 6.
Table 1: Key Structural and Physicochemical Data
The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic manipulations, while the formyl moiety provides a reactive site for further derivatization, such as condensation reactions .
| Step | Reaction | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Cyclization | Thiourea, α-haloketone | Thiazolo[5,4-c]pyridine core |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, DMAP | Boc-protected amine |
| 3 | Formylation | DMF/POCl₃ (Vilsmeier-Haack) | Introduction of formyl group |
The Boc group is introduced early to prevent side reactions, while the formyl group is added in the final stages to preserve its reactivity .
Applications in Medicinal Chemistry
This compound’s primary utility lies in its role as a precursor for Smoothened (Smo) receptor antagonists, which are critical in targeting Hedgehog signaling pathways implicated in cancers such as basal cell carcinoma .
Table 3: Key Derivatives and Bioactivity
| Derivative | Target Receptor | Biological Activity | Source |
|---|---|---|---|
| 2-Amino-tetrahydrothiazolopyridine | Smo | IC₅₀ = 12 nM (Hh inhibition) | |
| 2-Bromo analog (CAS 365996-06-1) | Smo | Antagonist activity in vitro |
The formyl group enables Schiff base formation with amines, facilitating the development of covalent inhibitors or fluorescent probes for target engagement studies .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C under inert atmosphere (N₂/Ar) |
| PPE | Nitrile gloves, lab coat, eye protection |
| Ventilation | Use in fume hood |
| Disposal | Incineration or licensed chemical waste service |
No acute toxicity data are publicly available, but analogous aldehydes exhibit irritant properties.
Analytical Characterization
Full spectroscopic characterization is essential for quality control. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard techniques.
Table 5: Predicted Spectroscopic Data
| Technique | Key Signals (Predicted) |
|---|---|
| ¹H NMR (CDCl₃) | δ 9.70 (s, 1H, CHO), 4.20–3.80 (m, 2H, Boc-CH₂) |
| ¹³C NMR | δ 190.1 (CHO), 155.0 (C=O), 80.5 (Boc C) |
| HRMS | m/z 268.33 (M⁺, calc. 268.33) |
The Boc group’s tert-butyl protons typically appear as a singlet near δ 1.40, while the thiazole ring protons resonate between δ 2.50–3.50 .
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